Wilfolic acid C

Descripción

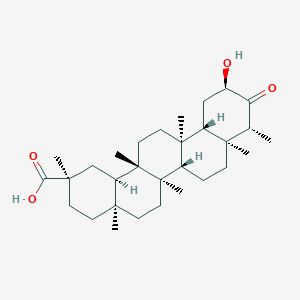

Wilfolic acid C (CAS: 44559659) is a triterpenoid compound isolated from Heracleum sphondylium, a plant species known for its diverse secondary metabolites. Structurally, it features a pentacyclic triterpene backbone with a ketone group and hydroxyl substituents (molecular formula: C₃₀H₄₈O₄; molecular weight: 472.70 g/mol) . Its biosynthesis involves cyclization of squalene precursors, a common pathway for triterpenoids.

Propiedades

Número CAS |

158629-70-0 |

|---|---|

Fórmula molecular |

C30H48O4 |

Peso molecular |

472.7 g/mol |

Nombre IUPAC |

(2R,4aS,6aS,6aR,6bS,8aS,9R,11R,12aS,14aS,14bR)-11-hydroxy-2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-18-23(32)19(31)16-21-27(18,4)9-8-20-28(21,5)13-15-30(7)22-17-26(3,24(33)34)11-10-25(22,2)12-14-29(20,30)6/h18-22,31H,8-17H2,1-7H3,(H,33,34)/t18-,19+,20-,21+,22+,25+,26+,27+,28+,29+,30-/m0/s1 |

Clave InChI |

KVLFXTHBJNNYDP-KWDXJSKJSA-N |

SMILES isomérico |

C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C)O |

SMILES canónico |

CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Wilfolic acid C involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of squalene, followed by a series of oxidation and reduction reactions to form the pentacyclic structure. Industrial production methods often involve the extraction of the compound from natural sources, such as the Tripterygium plant, using solvents like ethanol or methanol .

Análisis De Reacciones Químicas

Wilfolic acid C undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, which can convert ketones to alcohols.

Aplicaciones Científicas De Investigación

Wilfolic acid C has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.

Biology: The compound exhibits significant biological activities, including anti-inflammatory and anticancer properties, making it a valuable tool in biological research.

Medicine: Due to its biological activities, Wilfolic acid C is being investigated for potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes

Mecanismo De Acción

Wilfolic acid C exerts its effects through various molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This activity is crucial in many biological processes, including enzyme catalysis and signal transduction. The compound also interacts with specific proteins and enzymes, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

| Property | Wilfolic Acid C | Ursolic Acid | Triptotriterpenic Acid A |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₈O₄ | C₃₀H₄₈O₃ | C₃₀H₄₈O₄ |

| Molecular Weight (g/mol) | 472.70 | 456.70 | 472.70 |

| Functional Groups | Ketone, hydroxyl | Hydroxyl, carboxylic acid | Hydroxyl, ketone |

| Source | Heracleum sphondylium | Apples, rosemary | Uncaria species |

| Solubility (in water) | Low | Low | Low |

Key Observations :

- Structural Similarities : All three compounds share a pentacyclic backbone but differ in functional groups. Ursolic acid lacks a ketone group but has a carboxylic acid moiety, enhancing its polarity slightly compared to Wilfolic acid C .

- Molecular Weight : Wilfolic acid C and triptotriterpenic acid A have identical molecular weights, suggesting similar metabolic stability .

Pharmacological Activities

| Activity | Wilfolic Acid C | Ursolic Acid | Triptotriterpenic Acid A |

|---|---|---|---|

| Anti-Inflammatory | Moderate (in vitro) | High (IC₅₀: 10 μM) | Not reported |

| Antioxidant | Low (DPPH assay) | High (EC₅₀: 25 μM) | Moderate |

| Cytotoxicity | IC₅₀: 50 μM (HeLa cells) | IC₅₀: 30 μM (HeLa cells) | IC₅₀: 45 μM (MCF-7 cells) |

Key Observations :

- Ursolic Acid exhibits superior anti-inflammatory and antioxidant activities due to its carboxylic acid group, which enhances interaction with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.